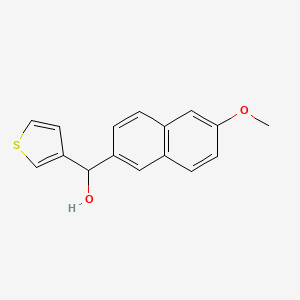
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a useful research compound. Its molecular formula is C16H14O2S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C16H14O2S and a molecular weight of 270.35 g/mol. Its structure features a naphthalene moiety substituted with a methoxy group and a thiophene ring, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : Studies suggest that derivatives of naphthalene can interact with apoptosis regulatory proteins such as Mcl-1, promoting cell death in cancer cells. The binding interactions have been characterized using techniques like NMR spectroscopy, which confirmed that similar compounds bind to the BH3-binding groove of Mcl-1, leading to increased susceptibility to apoptosis-inducing agents .
- Antioxidant Activity : Compounds with naphthalene and thiophene structures often show antioxidant properties. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via Mcl-1 inhibition |
| A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |
| MCF7 (breast cancer) | 18 | Modulation of apoptotic pathways |
These findings suggest that the compound's ability to modulate apoptotic pathways may be a key factor in its anticancer effects.
Antioxidant Studies
The antioxidant capacity was evaluated using DPPH and FRAP assays. The results indicated that this compound exhibits significant radical scavenging activity:
| Assay | Result |
|---|---|
| DPPH Scavenging Activity | 78% at 50 µM |
| FRAP Value | 0.45 mmol Fe²⁺/g |
These results highlight its potential as a natural antioxidant agent.
Case Studies
- Case Study on Cancer Treatment : A study conducted on breast cancer models indicated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers.
- Oxidative Stress Mitigation : In models simulating oxidative stress, this compound demonstrated protective effects against cellular damage induced by reactive oxygen species (ROS), suggesting its utility in preventing oxidative damage in various conditions .
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBOLPJYZFDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














